KN-93 hydrochloride

Description

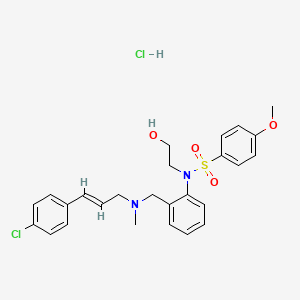

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHMCQDBXQEIOK-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KN-93 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

KN-93 hydrochloride is a widely utilized chemical probe for studying the physiological and pathological roles of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Initially characterized as a direct, competitive inhibitor of CaMKII, recent evidence has refined this model, revealing a more nuanced mechanism involving direct interaction with calmodulin (CaM). This guide provides a comprehensive overview of the core mechanism of action of KN-93, its quantitative inhibitory profile, significant off-target activities, and detailed experimental protocols for its application in research. Particular emphasis is placed on the critical need for appropriate controls to dissect CaMKII-dependent effects from CaMKII-independent phenomena.

Core Mechanism of Action: A Revised Perspective

KN-93 is a cell-permeable, reversible inhibitor historically instrumental in elucidating the roles of CaMKII in cellular processes.[1][2] The classical understanding was that KN-93 binds directly to the CaMKII holoenzyme, competitively preventing its activation by the Ca²⁺/Calmodulin (Ca²⁺/CaM) complex.[3]

However, more recent and definitive studies employing surface plasmon resonance, NMR, and isothermal titration calorimetry have overturned this model. It is now understood that KN-93 does not bind directly to CaMKII but instead binds to the Ca²⁺/CaM complex itself .[4][5] This interaction prevents Ca²⁺/CaM from binding to and activating CaMKII. Therefore, KN-93 acts as an allosteric inhibitor of CaMKII activation, functioning in a manner that is competitive with respect to Ca²⁺/CaM, but not with ATP.[6]

An important consequence of this mechanism is that KN-93 is effective at preventing the initial activation of CaMKII but does not inhibit kinase activity that has already become autonomously active through autophosphorylation at Thr287 or via other modifications like oxidation.[6]

Quantitative Inhibitory Profile and Selectivity

KN-93 is a potent inhibitor of CaMKII, but its selectivity is not absolute. It inhibits other CaM kinases, such as CaMKI and CaMKIV, with similar efficacy.[6] Furthermore, broader kinase screening has identified other protein kinases that are inhibited by KN-93.[6] Its most significant and confounding off-target effects, however, are on various ion channels, which are often independent of its action on CaMKII.

| Target Class | Specific Target | Species/Assay System | Parameter | Value | Reference(s) |

| Primary Target | CaMKII | Rat Brain | Kᵢ | 370 nM | [1][2][3][7][8][9] |

| CaMKII | Rabbit Myocardium | Kᵢ | 2.58 µM | [10] | |

| CaMKII | Recombinant (Sf9 cells) | IC₅₀ | 1.6 µM | [1] | |

| CaMKII | Mouse | IC₅₀ | 370 nM | [11] | |

| CaMKII | General | IC₅₀ | ~1–4 µM | [6] | |

| Other CaM Kinases | CaMKI | - | - | Inhibited | [6] |

| CaMKIV | - | - | Inhibited | [6] | |

| Off-Target Kinases | Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | Kinase Panel Screen | - | Inhibited | [6] |

| Off-Target Ion Channels | L-type Ca²⁺ Channels (Caᵥ1.2, Caᵥ1.3) | - | - | Reversible Inhibition | [6][12] |

| Voltage-gated K⁺ Channel (Kᵥ1.5) | - | IC₅₀ | 307 nM | ||

| IKr (hERG) K⁺ Current | Ventricular Myocytes | IC₅₀ | 102.6 nM | ||

| Other K⁺ Channels | Kv1, Kv2, Kv3, Kv4, Kv7 subfamilies | - | Direct Blockade | [6][13] |

Key Signaling Pathways Modulated by KN-93

By inhibiting CaMKII activation, KN-93 influences numerous downstream signaling cascades.

-

Cell Cycle Progression: CaMKII is a key regulator of cell growth signals. KN-93 has been shown to inhibit the proliferation of various cell types, including NIH 3T3 fibroblasts and human hepatic stellate cells, by inducing a reversible cell cycle arrest in the G1 phase.[2][14][15][16] This effect has been linked to the modulation of cell cycle regulators like p53 and p21.[14]

-

Neurotransmission: In PC12h cells, KN-93 reduces dopamine levels by preventing the Ca²⁺-mediated phosphorylation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[3] It has also been shown to protect cerebral cortical neurons from NMDA-induced injury by reducing CaMKII phosphorylation.[17]

-

Cardiac Function: In cardiomyocytes, CaMKII regulates excitation-contraction coupling by phosphorylating key proteins, including ion channels. KN-93 has been studied for its anti-arrhythmic potential, as it can decrease early afterdepolarizations.[6][15] However, its direct effects on cardiac ion channels complicate the interpretation of these results.[6][18][19]

-

Gene Expression and Development: KN-93 treatment can influence developmental pathways. For example, it enhances the chondrogenesis of bone marrow mesenchymal stem cells while delaying chondrogenic hypertrophy by down-regulating RUNX2 and COL10A1.[20] It can also impact steroid biosynthesis and p53 signaling pathways during ovarian follicle development.[21]

Critical Off-Target Effects

A major caveat in the use of KN-93 is its significant activity on targets other than CaMKII, primarily voltage-gated ion channels. These effects occur at concentrations used to inhibit CaMKII and are independent of the kinase.

-

L-Type Calcium Channels: KN-93 and its inactive analog KN-92 cause a reversible, specific reduction of L-type calcium channel currents (Caᵥ1.2 and Caᵥ1.3).[12] This CaMKII-independent effect can confound studies of cardiac function and neurotransmission.[6]

-

Voltage-Gated Potassium Channels (Kᵥ): KN-93 acts as a direct, extracellular open-channel blocker of multiple Kᵥ channel families, including Kv1, Kv2, Kv3, Kv4, and Kv7 (hERG).[6][13] This is particularly relevant in cardiac electrophysiology, as KN-93 potently abolishes the rapid delayed rectifier potassium current (IKr) in ventricular myocytes, an effect that can significantly alter action potential duration.[18][19]

Experimental Protocols and Methodologies

Rigorous experimental design is essential when using KN-93. The use of its structurally similar but kinase-inactive analog, KN-92 , is considered a mandatory negative control to differentiate CaMKII-dependent effects from off-target actions.[14] If a biological effect is observed with KN-93 but not with an equivalent concentration of KN-92, it provides stronger evidence for the involvement of CaMKII. However, it should be noted that KN-92 is not a perfect control, as its potency for inhibiting ion channels may differ from that of KN-93.[6]

General Experimental Workflow

Protocol: Cell Proliferation Assay (CCK-8 Method)

This protocol is adapted from methodologies used to study the effect of KN-93 on hepatic stellate cell proliferation.[14]

-

Cell Seeding: Plate cells (e.g., LX-2) in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.

-

Treatment: Prepare stock solutions of KN-93 and KN-92 in DMSO. Dilute to final concentrations (e.g., 0-50 µmol/L) in culture medium. Replace the medium in each well with medium containing the appropriate concentration of KN-93, KN-92, or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.

Protocol: Western Blot for Protein Expression

This protocol is a generalized method for assessing changes in protein levels (e.g., p53, p21, phospho-CaMKII) following KN-93 treatment.[14][17]

-

Cell Culture and Treatment: Plate cells (e.g., 5 x 10⁵ cells in a 6-well dish) and allow them to attach. Treat with the desired concentrations of KN-93, KN-92, or vehicle for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p-CaMKII) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound remains a valuable, albeit complex, tool for cellular and systems biology research. The contemporary understanding of its mechanism—binding to Ca²⁺/CaM to allosterically prevent CaMKII activation—represents a significant shift from the classical model. Researchers and drug development professionals must be acutely aware of its potent, CaMKII-independent off-target effects on ion channels. Rigorous experimental design, including the mandatory use of the inactive analog KN-92 and, where possible, complementary techniques like genetic knockdown, is paramount for the accurate interpretation of data and the valid implication of CaMKII in biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM [agris.fao.org]

- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ≥95% (HPLC), solid, CAM kinase II inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. KN-93 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KN-93(KN93)|CaMKII inhibitor|DC Chemicals [dcchemicals.com]

- 16. medkoo.com [medkoo.com]

- 17. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KN-93 inhibits IKr in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects and potential mechanism of Ca2+/calmodulin-dependent protein kinase II pathway inhibitor KN93 on the development of ovarian follicle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target of KN-93 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Target: Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

KN-93 hydrochloride is a widely utilized cell-permeable small molecule inhibitor primarily targeting Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[1][2][3][4] CaMKII, a serine/threonine protein kinase, is a key mediator of calcium signaling in a vast array of cellular processes.[5] Its activation is initiated by an increase in intracellular calcium levels, which leads to the binding of calcium to calmodulin (CaM). The resulting Ca2+/CaM complex then binds to and activates CaMKII.[5]

While initially believed to directly bind to CaMKII and competitively inhibit the binding of the Ca2+/CaM complex, more recent evidence suggests a nuanced mechanism of action.[5][6] Studies employing surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC) have indicated that KN-93 may directly bind to the Ca2+/CaM complex itself.[5][6] This interaction is thought to prevent the Ca2+/CaM complex from effectively activating CaMKII, thus leading to its inhibition.[5][6]

KN-93 has been instrumental in elucidating the role of CaMKII in various physiological and pathophysiological conditions, including cell cycle regulation, proliferation, apoptosis, and cardiac function.[7] Its inactive analog, KN-92, which has a similar structure but does not inhibit CaMKII, is often used as a negative control in experiments to distinguish CaMKII-dependent effects from off-target effects.[8]

Quantitative Data

The inhibitory potency of KN-93 against its primary target and its affinity for calmodulin have been quantified in various studies. Additionally, its effects on several off-targets have been characterized.

| Target | Parameter | Value | Species/System |

| CaMKII | IC50 | 0.37 µM | in vitro kinase assay |

| CaMKII | Ki | 370 nM | in vitro kinase assay |

| CaMKII | Ki | 2.58 µM | Rabbit myocardial CaM kinase activity |

| Voltage-gated potassium channel (Kv1.5) | IC50 | 307 nM | Electrophysiology |

| IKr (rapid delayed rectifier potassium current) | IC50 | 102.6 nM | Ventricular myocytes |

Off-Target Activities

It is crucial for researchers to be aware of the off-target effects of KN-93 to ensure accurate interpretation of experimental results. The compound has been shown to interact with other kinases and ion channels.

| Off-Target Class | Specific Off-Targets |

| Kinases | CaMKI, CaMKIV, Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA |

| Ion Channels | Voltage-gated potassium channels, L-type calcium channels |

Experimental Protocols

CaMKII Kinase Activity Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory effect of KN-93 on CaMKII activity in vitro.

Materials:

-

Recombinant CaMKII enzyme

-

CaM

-

Calcium Chloride (CaCl2)

-

ATP (radiolabeled [γ-32P]ATP or fluorescently labeled ATP)

-

Substrate peptide for CaMKII (e.g., Autocamtide-2)

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Stop solution (e.g., phosphoric acid for radiolabeled assays)

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing CaMKII, CaM, and CaCl2 in the kinase reaction buffer.

-

Add varying concentrations of KN-93 (and a vehicle control, typically DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper or into filter plates, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each KN-93 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (WST-8 Assay)

This protocol describes how to assess the effect of KN-93 on the proliferation of a human hepatic stellate cell line (LX-2).[9]

Materials:

-

LX-2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

This compound and KN-92 (inactive analog)

-

Cell Counting Kit-8 (CCK-8) containing WST-8

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed LX-2 cells (2 x 10³ cells/well) in 100 µL of culture medium in a 96-well plate.[9]

-

After cell attachment, treat the cells with various concentrations of KN-93 or KN-92 for 24 hours, or with a fixed concentration (e.g., 10 µmol/L) for different time points.[9]

-

Remove the treatment medium and add 100 µL of DMEM containing 10 µL of CCK-8 solution to each well.[9]

-

Incubate the plate for 2 hours at 37°C.[9]

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

Calculate cell proliferation as a percentage relative to the vehicle-treated control cells.

Electrophysiology for Ion Channel Blockade (Patch-Clamp)

This protocol provides a general framework for measuring the inhibitory effect of KN-93 on ion channels, such as the rapid delayed rectifier potassium current (IKr), in cardiomyocytes.[10]

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Internal (pipette) solution (e.g., containing K-Aspartate, KCl, Mg-ATP, HEPES, and a Ca2+ chelator like BAPTA to isolate channel activity from CaMKII effects)

-

External (bath) solution

-

This compound

-

Specific channel blockers (e.g., E-4031 for IKr) to isolate the current of interest

Procedure:

-

Establish a whole-cell patch-clamp configuration on an isolated myocyte.

-

Apply a voltage-clamp protocol to elicit the specific ion current of interest (e.g., a depolarizing pulse followed by a repolarizing step to measure IKr tail currents).

-

Record the baseline current in the absence of the inhibitor.

-

Perfuse the cell with the external solution containing various concentrations of KN-93 and record the current at each concentration until a steady-state effect is reached.[10]

-

To confirm the identity of the current, apply a known specific blocker at the end of the experiment and subtract the remaining current from the recordings.

-

Analyze the data to determine the concentration-dependent inhibition of the channel current by KN-93 and calculate the IC50 value.[10]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of KN-93 action on the CaMKII signaling pathway.

Caption: General experimental workflow for a CaMKII kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy | In Vivo [iv.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 5. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

KN-93 Hydrochloride: A Technical Guide for CaMKII Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KN-93 hydrochloride, a widely utilized pharmacological tool for the inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). It details the inhibitor's mechanism of action, pharmacological properties, experimental protocols, and its role within the broader CaMKII signaling pathway.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a critical role as a transducer of calcium signals in a vast array of cellular processes.[1] Its activity is fundamental to synaptic plasticity, gene expression, cell cycle regulation, and excitation-contraction coupling in muscle cells.[2][3] Given its central role, CaMKII has become a significant target for therapeutic intervention in various diseases, including cardiovascular and neurological disorders.[1][4]

KN-93 is a cell-permeable, reversible, and specific inhibitor of CaMKII, making it an invaluable tool for elucidating the physiological and pathological functions of the kinase.[5][6] This guide serves to consolidate the technical information necessary for its effective use in a research setting.

Chemical and Physical Properties

KN-93 is a methoxybenzenesulfonamide derivative.[6] A water-soluble phosphate salt version is also commercially available, which can be advantageous for certain experimental setups.

| Property | Value | Source |

| Chemical Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | [7] |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S (Hydrochloride salt form varies) | |

| Molecular Weight | 501.04 g/mol (Free base) | [8] |

| CAS Number | 139298-40-1 | [5] |

| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in water.[5][7][8] Water-soluble phosphate salt is available (up to 100 mM). | |

| Storage | Store stock solutions at -20°C for up to 3-6 months.[7][9] Product is reported to be light-sensitive. |

Mechanism of Action

KN-93 functions as a competitive inhibitor of CaMKII activation.[6] The canonical understanding was that KN-93 directly competed with Ca²⁺/Calmodulin (CaM) for binding to the kinase.[6] However, more recent evidence from biophysical studies, including surface plasmon resonance and NMR, has refined this model. These studies reveal that KN-93 binds directly to Ca²⁺/CaM itself, rather than to CaMKII.[1][10][11] This interaction prevents the Ca²⁺/CaM complex from binding to and activating CaMKII.

This mechanism is distinct from ATP-competitive inhibitors. Consequently, KN-93 does not inhibit CaMKII that is already in a Ca²⁺/CaM-independent, autonomously active state (e.g., following autophosphorylation at Thr286).[12]

Figure 1: Mechanism of KN-93 inhibition of CaMKII activation.

Pharmacological Properties

Potency and Selectivity

KN-93 is a potent inhibitor of CaMKII, though reported IC₅₀ and Kᵢ values vary depending on the assay conditions.[12] It is crucial to note that KN-93 is not entirely specific to CaMKII and can inhibit other CaM kinases, such as CaMKI and CaMKIV, with similar potency.[12]

| Target | Potency (Value) | Potency (Type) | Notes | Source |

| CaMKII | 370 nM | Kᵢ | Reversible and competitive with Ca²⁺/CaM. | [5] |

| CaMKII | 0.37 - 4 µM | IC₅₀ | Value is dependent on CaM concentration and assay conditions. | [12] |

| CaMKI / CaMKIV | - | - | Inhibited equally well as CaMKII. | [12] |

| Voltage-gated K⁺ Channels (e.g., Kᵥ1.5) | 307 nM | IC₅₀ | Direct extracellular channel blocker; CaMKII-independent effect. | [13] |

| L-type Ca²⁺ Channels | - | - | Direct inhibitory effect; CaMKII-independent. | [12][14] |

| PKA, PKC, MLCK | - | - | Initially shown to be selective against these kinases. | [6][12] |

Off-Target Effects and the Use of KN-92

A significant consideration when using KN-93 is its off-target effects, particularly the direct inhibition of L-type calcium channels and various voltage-gated potassium channels.[12][13][14] These effects are independent of CaMKII inhibition.

To control for these off-target activities, it is imperative to use KN-92 , a close structural analog of KN-93 that does not inhibit CaMKII.[9][15][16] By comparing the results of KN-93 treatment to those of KN-92 treatment, researchers can more confidently attribute observed effects to the specific inhibition of CaMKII. However, it is important to note that KN-92 also blocks L-type calcium and potassium channels, making it a suitable control for those specific off-target effects but not for others.[12][13][14]

Experimental Protocols

General Workflow for Cell-Based Inhibition Studies

The following diagram outlines a typical workflow for assessing the effect of KN-93 on a CaMKII-mediated signaling event in cultured cells.

Figure 2: General experimental workflow for cell-based CaMKII inhibition.

Protocol: In Vitro CaMKII Kinase Assay

This protocol is adapted from methodologies described in the literature for measuring direct CaMKII inhibition by KN-93.[7]

-

Prepare Assay Buffer: Prepare a buffer containing 35 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 µM Calmodulin, and 1 mM CaCl₂.

-

Pre-incubation: In a microcentrifuge tube, combine purified, active CaMKII enzyme with the desired concentrations of KN-93 (or KN-92/vehicle) in the assay buffer. Incubate at 30°C for 2-10 minutes.

-

Initiate Reaction: Start the kinase reaction by adding a reaction mixture containing a known CaMKII substrate (e.g., Syntide-2) and [γ-³²P]ATP. The final ATP concentration should be near its Kₘ for the enzyme (typically 10-50 µM).

-

Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) and immediately immersing it in phosphoric acid.

-

Wash: Wash the papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the incorporated radioactivity using a scintillation counter.

-

Analyze: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Western Blot for Phosphorylated Downstream Targets

This protocol describes how to assess CaMKII activity in cells by measuring the phosphorylation state of a known downstream target.[17][18][19]

-

Cell Treatment: Culture cells (e.g., primary neurons, PC12, or cardiomyocytes) and treat with KN-93 (e.g., 0.5-10 µM), KN-92, or vehicle for a specified pre-incubation time (e.g., 30-60 minutes).[18][19]

-

Stimulation: Add a stimulus known to activate CaMKII (e.g., 50 µM NMDA for neurons) for the appropriate duration.[18]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[17]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the CaMKII target (e.g., anti-phospho-CREB Ser133, anti-phospho-RyR2 Ser2814).[20]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total protein of the target and a loading control (e.g., GAPDH, β-actin).[21]

CaMKII Signaling Pathway and Point of Inhibition

CaMKII is a central node in many signaling pathways. In neurons, for example, Ca²⁺ influx through NMDA receptors activates CaM, which in turn activates CaMKII.[22] Activated CaMKII then phosphorylates numerous downstream targets, including AMPA receptors to potentiate synaptic strength and the transcription factor CREB to regulate gene expression.[3][23] KN-93 inhibits the pathway at the initial activation step, preventing all subsequent downstream phosphorylation events.

Figure 3: Simplified neuronal CaMKII signaling pathway showing the point of KN-93 intervention.

Applications and Limitations

Applications:

-

Functional Studies: KN-93 is extensively used to probe the role of CaMKII in diverse cellular processes in vitro and in vivo.[1]

-

Target Validation: It serves as a tool for validating CaMKII as a potential drug target in various disease models.

-

Signal Pathway Elucidation: It helps to place CaMKII within complex signaling cascades by observing the effects of its inhibition.

Limitations:

-

Off-Target Effects: As detailed, KN-93's effects on ion channels necessitate careful use of the negative control, KN-92.[12][24]

-

Specificity: KN-93 is not specific for CaMKII over other CaM Kinases like CaMKI and CaMKIV.[12]

-

Activity State: It cannot inhibit autonomously active CaMKII, which may be relevant in certain pathological states where the kinase is persistently active.[12]

-

Indirect Mechanism: The revised understanding that KN-93 targets CaM means it could potentially affect other CaM-dependent proteins, a possibility that should be considered when interpreting results.[1][10]

Conclusion

This compound is a potent and valuable inhibitor for the study of CaMKII-dependent signaling. A thorough understanding of its mechanism of action, including its direct interaction with Ca²⁺/Calmodulin, and a diligent approach to controlling for its off-target effects through the concurrent use of its inactive analog KN-92, are critical for generating robust and accurately interpreted data. This guide provides the foundational knowledge for researchers to effectively leverage KN-93 in their exploration of CaMKII biology.

References

- 1. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM [agris.fao.org]

- 12. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 13. KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a calcium/calmodulin-dependent protein kinase II inhibitor, is a direct extracellular blocker of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. KN-92|CaMKII Inactive Control [benchchem.com]

- 17. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CaMKII inhibition with KN93 attenuates endothelin and serotonin receptor-mediated vasoconstriction and prevents subarachnoid hemorrhage-induced deficits in sensorimotor function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

KN-93 Hydrochloride: A Technical Guide to its Core Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a widely utilized cell-permeable compound, primarily recognized as a competitive and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its ability to antagonize the binding of calmodulin (CaM) to CaMKII has made it an invaluable tool for elucidating the multifaceted roles of this serine/threonine kinase in a vast array of cellular processes.[2] However, a growing body of evidence highlights that KN-93 possesses a more complex pharmacological profile than initially perceived, with significant off-target effects that are independent of CaMKII inhibition.[3][4] This guide provides an in-depth technical overview of the core signal transduction pathways modulated by KN-93, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. A crucial aspect of interpreting data from studies using KN-93 is the use of its inactive analog, KN-92, as a negative control to distinguish between CaMKII-dependent and off-target effects.[2]

Quantitative Data Summary

The inhibitory potency of KN-93 varies depending on the target and the experimental conditions. The following tables summarize key quantitative data for both its primary target and notable off-target interactions.

| Target | Parameter | Value | Cell/System | Reference |

| CaMKII | Ki | 370 nM | Not specified | [1][5] |

| CaMKII | IC50 | 0.37 µM | Not specified | [6] |

| CaMKII | Ki | 2.58 µM | Rabbit Myocardium | [7] |

| CaMKI & CaMKIV | - | Equally potent inhibition as CaMKII | Not specified | [8] |

Table 1: Inhibitory Activity of KN-93 against CaMK Family Kinases.

| Target | Parameter | Value | Cell/System | Reference |

| IKr (hERG) | IC50 | 102.6 nM | Ventricular Myocytes | [6] |

| KV1.5 | IC50 | 307 nM | Not specified | [6][9] |

| L-type Ca2+ channels | - | Reversible inhibition | Not specified | [4] |

| H+, K+-ATPase | - | Potent inhibition of acid secretion | Gastric Parietal Cells | [10] |

Table 2: Off-Target Inhibitory Activity of KN-93.

Core Signal Transduction Pathways Modulated by KN-93

KN-93 exerts its influence on a multitude of signaling cascades, both through its intended inhibition of CaMKII and via its off-target interactions.

CaMKII-Dependent Signaling Pathways

CaMKII is a crucial mediator of calcium signaling, and its inhibition by KN-93 has profound effects on numerous downstream pathways.

In cardiac myocytes, CaMKII plays a pivotal role in regulating excitation-contraction coupling by phosphorylating key proteins involved in calcium handling. KN-93, by inhibiting CaMKII, can prevent the phosphorylation of targets such as phospholamban and the ryanodine receptor (RyR2), thereby modulating sarcoplasmic reticulum Ca2+ release.[11][12] However, the direct effects of KN-93 on ion channels often complicate the interpretation of its effects in cardiac electrophysiology.[3][13]

CaMKII is necessary for the G1/S phase transition in the cell cycle.[14] Inhibition of CaMKII by KN-93 leads to a reversible G1 arrest.[1][14] This effect is attributed to the role of CaMKII in transducing growth factor signals.[2] Studies have shown that KN-93 can block cell growth stimulated by various growth factors, including basic fibroblast growth factor (bFGF), platelet-derived growth factor (PDGF), and epidermal growth factor (EGF).[1]

References

- 1. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. protocols.io [protocols.io]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CaMKII inhibitor KN‐93 impaired angiogenesis and aggravated cardiac remodelling and heart failure via inhibiting NOX2/mtROS/p‐VEGFR2 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CaMKII in Cardiac Hypertrophy and the Therapeutic Potential of KN-93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II (CaMKII) has emerged as a critical signaling hub in the pathogenesis of cardiac hypertrophy, a key contributor to heart failure.[1][2] This multifunctional serine/threonine kinase translates upstream calcium signals into downstream hypertrophic responses, including altered gene expression and impaired calcium handling.[3][4] Consequently, CaMKII is a promising therapeutic target for the treatment of heart disease. This technical guide provides an in-depth overview of the role of CaMKII in cardiac hypertrophy, with a particular focus on the well-characterized inhibitor, KN-93. We will delve into the underlying signaling pathways, present quantitative data on the effects of KN-93 from preclinical studies, and provide detailed experimental protocols for key assays used to investigate CaMKII in this context.

Introduction: CaMKII in the Hypertrophic Heart

Cardiac hypertrophy is an adaptive response of the heart to increased workload, but sustained hypertrophy often transitions to heart failure.[5] CaMKII is a key player in this maladaptive remodeling.[2] In the heart, the δ isoform of CaMKII is predominant, with two main splice variants, δB and δC, differing in their subcellular localization. The δB isoform contains a nuclear localization signal, directing it to the nucleus where it regulates gene expression, while the δC isoform is primarily cytoplasmic and modulates excitation-contraction coupling.[3][6]

Increased CaMKII activity is a consistent finding in both animal models and human patients with cardiac hypertrophy and heart failure.[2] This heightened activity can be attributed to both increased expression and post-translational modifications, such as autophosphorylation and oxidation, which lead to sustained, calcium-independent activity.[4][7]

The CaMKII Signaling Pathway in Cardiac Hypertrophy

CaMKII is activated by an increase in intracellular calcium, which can be triggered by various hypertrophic stimuli, including G-protein coupled receptor (GPCR) agonists like norepinephrine and endothelin-1.[2] Once activated, CaMKII phosphorylates a plethora of downstream targets, leading to the activation of hypertrophic signaling cascades.

A key pathway involves the phosphorylation of histone deacetylases (HDACs), which are transcriptional repressors.[8] CaMKII-mediated phosphorylation of HDACs leads to their nuclear export, thereby de-repressing myocyte enhancer factor 2 (MEF2), a transcription factor that drives the expression of hypertrophic genes.[3][8] CaMKII can also influence the calcineurin-NFAT (nuclear factor of activated T-cells) pathway, another critical regulator of cardiac hypertrophy.[5]

KN-93: A Pharmacological Tool to Probe CaMKII Function

KN-93 is a potent, cell-permeable inhibitor of CaMKII.[8] It acts by competitively blocking the calmodulin binding site on the kinase, thereby preventing its activation.[8] It is important to note that while widely used, KN-93 can have off-target effects, and its inactive analog, KN-92, should be used as a negative control in experiments.[9]

Quantitative Effects of KN-93 in Preclinical Models

Numerous studies have demonstrated the efficacy of KN-93 in mitigating cardiac hypertrophy in both in vitro and in vivo models. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Effects of KN-93 on Cardiomyocytes

| Cell Type | Hypertrophic Stimulus | KN-93 Concentration | Outcome Measure | % Inhibition / Change |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Isoproterenol | 5 µM | Caspase 3/7 Activity | Significant reduction in apoptosis[8] |

| NRVMs | CaMKII-δ9 Overexpression | 5 µM | UBE2T Degradation | Suppressed[8] |

| Rabbit Hypertrophic Cardiomyocytes | Low K+/Mg2+ solution | 0.5 µM | Early After-depolarizations (EADs) | Incidence reduced from 11/12 to 5/12[10] |

| Rabbit Hypertrophic Cardiomyocytes | Low K+/Mg2+ solution | 1 µM | Early After-depolarizations (EADs) | Incidence reduced to 2/12[10] |

| Rabbit Hypertrophic Cardiomyocytes | - | 1 µM | Peak L-type Ca2+ current (ICa,L) | Decreased by 40 ± 4.9%[10] |

Table 2: In Vivo Effects of KN-93 on Animal Models of Cardiac Hypertrophy

| Animal Model | Treatment Protocol | Outcome Measure | Result |

| CaMKII-δ9 Transgenic Mice | 10 µmol/kg, i.p., every other day for 7 weeks | Survival | Attenuated premature death[8] |

| CaMKII-δ9 Transgenic Mice | 10 µmol/kg, i.p., every other day for 7 weeks | Cardiac Hypertrophy | Attenuated[8] |

| CaMKII-δ9 Transgenic Mice | 10 µmol/kg, i.p., every other day for 7 weeks | Myocardial Dysfunction | Attenuated[8] |

| Isoproterenol-induced Hypertrophy Rats | 10 µg/g, i.p., daily for 2 weeks | Myocardial Hypertrophy | Aggravated (conflicting result, potentially due to off-target effects on angiogenesis)[11] |

| MRL/lpr Mice (Lupus Model) | 0.24 mg/mouse/week, i.p., three times a week | Not specified for heart | Used in a non-cardiac context[12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CaMKII and cardiac hypertrophy.

CaMKII Activity Assay in Cardiac Tissue

This protocol is adapted from commercially available kits and published methodologies for measuring CaMKII activity in tissue homogenates using a synthetic peptide substrate.[1]

Materials:

-

Cardiac tissue

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)[13]

-

CaMKII assay kit (e.g., CycLex® CaM-kinase II Assay Kit)[14]

-

[γ-32P]ATP (for radioactive assays)

-

Scintillation counter or phosphorescence plate reader

Procedure:

-

Tissue Homogenization: Homogenize frozen cardiac tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Kinase Reaction: In a microcentrifuge tube, combine the tissue lysate, assay buffer, Ca2+/calmodulin solution, and the synthetic CaMKII substrate peptide.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate at 30°C for the recommended time.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

Immunoprecipitation of CaMKII from Cardiomyocytes

This protocol describes the immunoprecipitation of CaMKII from cardiomyocyte lysates to study its interactions with other proteins.[15][16]

Materials:

-

Cardiomyocyte cell pellet

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Anti-CaMKII antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cardiomyocytes in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-CaMKII antibody to the pre-cleared lysate and incubate to form an antibody-antigen complex.

-

Capture: Add protein A/G agarose beads to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Western Blotting for Phosphorylated CaMKII

This protocol outlines the detection of autophosphorylated CaMKII (p-CaMKII) as a measure of its activation.[17][18]

Materials:

-

Cardiac tissue or cardiomyocyte lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody against p-CaMKII (e.g., anti-p-Thr287)

-

Primary antibody against total CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare protein lysates and denature by boiling in SDS-PAGE sample buffer.

-

Gel Electrophoresis: Separate proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CaMKII for normalization.

Echocardiography in Mouse Models of Cardiac Hypertrophy

Echocardiography is a non-invasive method to assess cardiac structure and function in live animals.[19][20][21]

Procedure:

-

Anesthesia: Anesthetize the mouse using a reproducible protocol (e.g., isoflurane inhalation).

-

Animal Preparation: Shave the chest fur and place the mouse on a heated platform to maintain body temperature.

-

Image Acquisition: Apply ultrasound gel and acquire M-mode and 2D images in parasternal long-axis and short-axis views.

-

Measurements: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

-

Calculations: Calculate functional parameters such as fractional shortening (FS) and ejection fraction (EF), and estimate left ventricular mass.

Quantification of Cardiomyocyte Size

Cardiomyocyte hypertrophy is characterized by an increase in cell size, which can be quantified from histological sections.[22][23][24]

Procedure:

-

Tissue Processing: Fix heart tissue in formalin and embed in paraffin.

-

Staining: Section the tissue and stain with a membrane-delineating dye such as wheat germ agglutinin (WGA) conjugated to a fluorophore.

-

Imaging: Acquire images of the stained sections using a fluorescence microscope.

-

Analysis: Use image analysis software to measure the cross-sectional area or the length and width of individual cardiomyocytes.

qRT-PCR for Cardiac Hypertrophy Markers

This protocol is for quantifying the expression of genes that are upregulated during cardiac hypertrophy.[25][26][27]

Procedure:

-

RNA Extraction: Extract total RNA from cardiac tissue or cardiomyocytes.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Real-Time PCR: Perform real-time PCR using primers specific for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene for normalization (e.g., Gapdh).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

CaMKII is a central mediator of pathological cardiac hypertrophy, making it an attractive target for therapeutic intervention. The inhibitor KN-93 has been instrumental in elucidating the role of CaMKII in this process and has shown promise in preclinical models. This technical guide provides a comprehensive overview of the current understanding of CaMKII signaling in the hypertrophic heart, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers working to further unravel the complexities of cardiac hypertrophy and develop novel therapies to combat this debilitating condition.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of CaMKII Activation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the role of CaMKII in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 8. CaMKII-δ9 Induces Cardiomyocyte Death to Promote Cardiomyopathy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of calmodulin-dependent protein kinase II inhibitor, KN-93, on electrophysiological features of rabbit hypertrophic cardiac myocytes [pubmed.ncbi.nlm.nih.gov]

- 11. CaMKII inhibitor KN‐93 impaired angiogenesis and aggravated cardiac remodelling and heart failure via inhibiting NOX2/mtROS/p‐VEGFR2 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KN-93, an inhibitor of calcium/calmodulin-dependent protein kinase IV, promotes generation and function of Foxp3+ regulatory T cells in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. CycLex® CaM-kinase II Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 15. Targeting the CaMKII/ERK Interaction in the Heart Prevents Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Automatic Quantification of Cardiomyocyte Dimensions and Connexin 43 Lateralization in Fluorescence Images - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. pubcompare.ai [pubcompare.ai]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Circular RNA CHACR is involved in the pathogenesis of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KN-93 Hydrochloride on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN-93 hydrochloride is a widely utilized cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell cycle regulation. This technical guide provides an in-depth analysis of the effects of KN-93 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary effect of KN-93 on the cell cycle is the induction of G1 arrest, which is mediated through the modulation of key cell cycle regulatory proteins. This document serves as a comprehensive resource for researchers investigating cell cycle control and for professionals in drug development exploring the therapeutic potential of CaMKII inhibition.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention. One such family of proteins is the Ca2+/calmodulin-dependent protein kinases (CaMKs), which are activated by intracellular calcium signals. CaMKII, in particular, has been implicated in the control of cell cycle progression.

KN-93 has emerged as a valuable pharmacological tool to probe the functions of CaMKII. It acts as a competitive inhibitor of CaMKII with a Ki of 370 nM.[1] While initially believed to directly bind to CaMKII, more recent evidence suggests that KN-93 may exert its inhibitory effect by binding to Ca2+/calmodulin, thereby preventing the activation of CaMKII.[2] This guide will delve into the molecular mechanisms by which KN-93 perturbs the cell cycle machinery, leading to cell cycle arrest.

Mechanism of Action: G1 Phase Arrest

The predominant effect of KN-93 on the cell cycle is a reversible arrest in the G1 phase.[3][4] This has been observed across various cell lines, including NIH 3T3 fibroblasts, human hepatic stellate cells (LX-2), and human breast cancer cells (MCF-7).[3][5][6] The G1 phase is a critical checkpoint where the cell commits to another round of division. By inhibiting CaMKII, KN-93 disrupts the signaling cascades that drive the G1 to S phase transition.

Signaling Pathway of KN-93-Induced G1 Arrest

The inhibition of CaMKII by KN-93 initiates a cascade of events that ultimately halt cell cycle progression at the G1/S checkpoint. The key molecular players in this pathway include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

As depicted in Figure 1, growth factor signaling leads to an increase in intracellular Ca2+, which in complex with calmodulin (CaM), activates CaMKII. CaMKII promotes the expression and/or activity of G1 cyclins, particularly Cyclin D1, and its partner CDK4. The Cyclin D1/CDK4 complex then phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing it to activate the transcription of genes necessary for S-phase entry. KN-93, by inhibiting CaMKII, disrupts this cascade, leading to hypophosphorylated pRb, sequestration of E2F, and ultimately, G1 arrest.

Quantitative Effects of KN-93 on Cell Cycle Progression

The following tables summarize the quantitative data from various studies on the effect of KN-93 on cell proliferation and cell cycle distribution.

| Cell Line | KN-93 Concentration | Treatment Duration | Effect on Cell Proliferation | Reference |

| NIH 3T3 | 10 µM | 2 days | 95% of cells arrested in G1 | [3][4] |

| LX-2 | 5-50 µmol/L | 24 hours | Dose-dependent decrease from 81.76% to 27.15% | [5] |

| LX-2 | 10 µmol/L | 8-48 hours | Time-dependent reduction from 78.27% to 11.48% | [5] |

| MCF-7 | Not specified | 2 days | Increase in G1 population from 54% to 75% | [6] |

| MCF-7 | Not specified | 5 days | Increase in G1 population from 62% to 79% | [6] |

Table 1: Effect of KN-93 on Cell Proliferation and G1 Arrest

| Cell Line | KN-93 Treatment | Protein | Effect | Reference |

| NIH 3T3 | Not specified | Cyclin D1 | 75% decrease in levels | [7] |

| NIH 3T3 | Not specified | p27kip1 | Enhanced association with cdk2/cyclin E | [7] |

| NIH 3T3 | Not specified | pRb | Dephosphorylated | [7] |

| LX-2 | 5-50 µmol/L | p53 | Increased expression | [5] |

| LX-2 | 5-50 µmol/L | p21 | Increased expression | [5] |

| MG-63 | 10 µM | p21 | Increased protein levels | [8] |

| MG-63 | 10 µM | pRb | Decreased phosphorylation | [8] |

| MCF-7 | Not specified | Cyclin D1 | Moderately reduced at 48h, disappeared at 72h | [6] |

| A549 & MSTO-211H | 20 µM | Cyclin D1 & D3 | Reduced levels | [9] |

Table 2: Effect of KN-93 on Cell Cycle Regulatory Proteins

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of KN-93 on the cell cycle.

Cell Culture and KN-93 Treatment

-

Cell Lines: NIH 3T3 (mouse embryonic fibroblast), LX-2 (human hepatic stellate), MCF-7 (human breast adenocarcinoma), MG-63 (human osteosarcoma), A549 (human lung carcinoma), MSTO-211H (human mesothelioma).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

KN-93 Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at a desired density and allow them to attach overnight. The following day, replace the medium with fresh medium containing the desired concentration of KN-93 or vehicle control (DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Harvest Cells: After KN-93 treatment, detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several days.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A to degrade RNA.

-

Analysis: Incubate the cells in the staining solution in the dark. Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the discrimination of G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) populations.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: Following KN-93 treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, pRb, β-actin as a loading control).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Other Effects

Prolonged G1 arrest induced by KN-93 can lead to apoptosis, or programmed cell death, in some cell types.[3][4] For instance, in NIH 3T3 cells, after 3 days of KN-93-induced G1 arrest, a decrease in cell size and viability, along with DNA fragmentation, was observed, which are characteristic features of apoptosis.[3][4] It is important to note that KN-93 may have off-target effects. For example, both KN-93 and its inactive analog, KN-92, have been reported to inhibit L-type Ca2+ channels.[10] Therefore, the use of appropriate controls, such as KN-92, is crucial for interpreting experimental results.

Conclusion

This compound is a potent inhibitor of CaMKII that effectively induces G1 cell cycle arrest in a variety of cell types. Its mechanism of action involves the disruption of the CaMKII-mediated signaling pathway that promotes the G1/S transition, leading to reduced levels of key G1 cyclins and the accumulation of hypophosphorylated pRb. This in-depth technical guide provides researchers and drug development professionals with a comprehensive overview of the effects of KN-93 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. The continued study of KN-93 and its effects on the cell cycle will undoubtedly contribute to a deeper understanding of cell proliferation and may pave the way for novel therapeutic strategies targeting CaMKII in diseases such as cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. G1 cell cycle arrest and apoptosis are induced in NIH 3T3 cells by KN-93, an inhibitor of CaMK-II (the multifunctional Ca2+/CaM kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CaMK-II inhibition reduces cyclin D1 levels and enhances the association of p27kip1 with Cdk2 to cause G1 arrest in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis induced by NAD depletion is inhibited by KN-93 in a CaMKII-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Recent Discoveries Utilizing KN-93 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a widely utilized small molecule inhibitor in cell biology and pharmacology. Initially characterized as a specific inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), recent research has refined our understanding of its mechanism of action and expanded its applications into diverse fields such as oncology, neuroscience, and regenerative medicine. A pivotal discovery has revealed that KN-93's primary mode of action is not through direct binding to CaMKII, but rather through its interaction with Ca²⁺/Calmodulin (CaM), thereby preventing the activation of CaMKII.[1][2][3] This updated understanding is crucial for the accurate interpretation of experimental results and for the exploration of novel therapeutic strategies. This in-depth technical guide summarizes recent findings, presents quantitative data, details experimental protocols, and provides visual representations of key signaling pathways and workflows.

Core Mechanism of Action: A Paradigm Shift

Contrary to earlier beliefs, it is now understood that KN-93 does not directly compete with ATP or substrate at the catalytic site of CaMKII. Instead, compelling evidence from biophysical studies, including NMR spectroscopy and X-ray crystallography, has demonstrated that KN-93 directly binds to Ca²⁺-bound Calmodulin.[1][3] This binding alters the conformation of the Ca²⁺/CaM complex, rendering it incapable of activating CaMKII. This indirect inhibition has significant implications, as it suggests that KN-93 may affect other CaM-dependent signaling pathways.

Quantitative Data from Recent Studies

The following tables summarize key quantitative findings from recent research on this compound in various applications.

Table 1: Effects of KN-93 on Cancer Cell Proliferation and Androgen Receptor Activity

| Cell Line/Model | Parameter | Treatment | Result | Reference |

| Human Hepatic Stellate Cells (LX-2) | Cell Proliferation | 5 µM KN-93 for 24h | 18.24% inhibition | [4] |

| Human Hepatic Stellate Cells (LX-2) | Cell Proliferation | 10 µM KN-93 for 24h | 35.61% inhibition | [4] |

| Human Hepatic Stellate Cells (LX-2) | Cell Proliferation | 25 µM KN-93 for 24h | 63.89% inhibition | [4] |

| Human Hepatic Stellate Cells (LX-2) | Cell Proliferation | 50 µM KN-93 for 24h | 72.85% inhibition | [4] |

| Prostate Cancer Cells (LNCaP) | Androgen Receptor (AR) Activity | 20 µM KN-93 with 10 nM DHT for 24h | Significant reduction in AR-driven luciferase expression | [3][5] |

Table 2: Neuroprotective Effects of KN-93 Against NMDA-Induced Excitotoxicity

| Cell Type | Parameter | Treatment after NMDA Injury | Result | Reference |

| Primary Rat Cortical Neurons | Cell Viability (MTT Assay) | 0.25 µM KN-93 for 24h | Significant increase in viability vs. NMDA alone | [6] |

| Primary Rat Cortical Neurons | Cell Viability (MTT Assay) | 0.5 µM KN-93 for 24h | Further significant increase in viability | [6] |

| Primary Rat Cortical Neurons | Cell Viability (MTT Assay) | 1.0 µM KN-93 for 24h | Maximal neuroprotective effect observed | [6] |

| Primary Rat Cortical Neurons | LDH Leakage | 1.0 µM KN-93 for 24h | Significant reduction in LDH release | [6] |

| Primary Rat Cortical Neurons | Apoptosis (TUNEL Assay) | 1.0 µM KN-93 for 24h | Significant reduction in apoptotic cells | [6] |

Table 3: Modulation of Chondrogenesis and Hypertrophy by KN-93

| Cell Type | Gene | Treatment | Relative mRNA Expression (Fold Change vs. Day 7) | Reference |

| Human Bone Marrow MSCs | SOX9 | 2.0 µM KN-93 (Day 28) | ~3.5 | [7] |

| Human Bone Marrow MSCs | Aggrecan (ACAN) | 2.0 µM KN-93 (Day 28) | ~4.0 | [7] |

| Human Bone Marrow MSCs | RUNX2 | 2.0 µM KN-93 (Day 28) | Significantly lower than untreated | [7] |

| Human Bone Marrow MSCs | Collagen Type X (COL10A1) | 2.0 µM KN-93 (Day 28) | Significantly lower than untreated | [7] |

Experimental Protocols

Protocol 1: Transwell Migration Assay for Prostate Cancer Cells

This protocol is adapted from standard methods for assessing cancer cell migration and can be used to evaluate the effect of KN-93.[8][9]

-

Cell Culture and Serum Starvation: Culture prostate cancer cells (e.g., PC-3 or LNCaP) to ~80% confluency. The day before the assay, replace the growth medium with a serum-free medium and incubate overnight.

-

Preparation of Transwell Inserts: Rehydrate 8.0 µm pore size Transwell inserts by adding a serum-free medium to the inside and outside of the insert and incubate for at least 2 hours at 37°C.

-

Cell Seeding: After serum starvation, detach the cells using trypsin and resuspend them in a serum-free medium. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into the upper chamber of each Transwell insert.

-

Treatment Application: In the lower chamber, add 600 µL of a complete medium (containing FBS) as a chemoattractant. For the experimental groups, add this compound to the upper chamber at the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

-

Staining and Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes. Gently wash the inserts with water. Count the number of migrated cells in several random microscopic fields.

Protocol 2: Neuroprotection Assay in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective effects of KN-93 against NMDA-induced excitotoxicity.[6]

-

Primary Neuron Culture: Isolate cortical neurons from E18 rat embryos and plate them on poly-L-lysine coated plates. Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).

-

Induction of NMDA-Induced Injury: At DIV 7, induce excitotoxicity by exposing the neurons to 50 µM N-methyl-D-aspartic acid (NMDA) in the culture medium for 30 minutes.

-

KN-93 Treatment: Immediately following the NMDA exposure, remove the NMDA-containing medium and replace it with a fresh culture medium containing KN-93 at various concentrations (e.g., 0.25, 0.5, 1.0 µM) or a vehicle control.

-

Incubation: Incubate the treated neurons for 24 hours at 37°C and 5% CO₂.

-

Assessment of Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Assessment of Apoptosis (TUNEL Assay): Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100. Perform the TUNEL assay according to the manufacturer's instructions to label DNA strand breaks. Counterstain with DAPI to visualize the nuclei. Image using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.

Protocol 3: Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the induction of chondrogenesis in a 3D culture system and the assessment of KN-93's effects.[7]

-

MSC Culture: Culture human bone marrow-derived MSCs in a standard growth medium.

-

3D Pellet Culture: Aliquot 2.5 x 10⁵ cells into polypropylene tubes and centrifuge to form a pellet.

-

Chondrogenic Induction: Culture the pellets in a chondrogenic medium containing TGF-β3. Replace the medium every 2-3 days.

-

KN-93 Treatment: After an initial 14-day period of chondrogenic induction, treat the cell pellets with 2.0 µM this compound added to the chondrogenic medium. Continue the culture for a total of 28 days.

-

Gene Expression Analysis (qRT-PCR): At the end of the culture period, harvest the pellets and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers for chondrogenic markers (SOX9, ACAN, COL2A1) and hypertrophic markers (RUNX2, COL10A1). Normalize the expression to a housekeeping gene.

Signaling Pathways and Experimental Workflows

Caption: The updated mechanism of KN-93 action, binding to Calmodulin.

Caption: Experimental workflow for a Transwell migration assay.

Caption: KN-93 promotes chondrogenesis by modulating SOX9 and RUNX2.

References

- 1. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calmodulin-dependent protein kinase II inhibitor KN-93 protects rat cerebral cortical neurons from N-methyl-D-aspartic acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocols for Migration and Invasion Studies in Prostate Cancer. | Semantic Scholar [semanticscholar.org]

KN-93 Hydrochloride: A Technical Guide to its Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 hydrochloride is a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes.[1] While initially recognized for its role in neurological and cardiovascular functions, a growing body of evidence highlights the significant impact of KN-93 on the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental considerations regarding the pro-apoptotic effects of KN-93.

Mechanism of Action

KN-93's primary mechanism of action is the competitive inhibition of CaMKII.[1] CaMKII is a key transducer of calcium signaling, and its sustained activation is implicated in pathological conditions. By inhibiting CaMKII, KN-93 disrupts downstream signaling cascades that are critical for cell survival, thereby tipping the balance towards apoptosis in various cell types.[2][3]

Effect on Apoptosis

KN-93 has been demonstrated to induce apoptosis across a range of cell lines and in vivo models. Its effects are often dose- and time-dependent. In NIH 3T3 fibroblasts, treatment with KN-93 leads to G1 cell cycle arrest, followed by a decrease in cell viability and DNA fragmentation, which are characteristic of apoptosis.[4][5] Similarly, in PC12 and primary cultured hippocampal neurons, KN-93 induces neuronal death and apoptosis.[6][7]

Quantitative Data on KN-93-Induced Apoptosis

| Cell Line/Model | KN-93 Concentration | Observed Effect | Reference |

| PC12 Cells | 25 µM (IC50) | Decreased cell survival rate. | [6] |

| Rat Cerebral Cortical Neurons | 0.25, 0.5, 1.0 µM | Dose-dependent reduction in NMDA-induced neuronal apoptosis. | [8][9] |

| Human Hepatic Stellate Cells (LX-2) | 5-50 µmol/L | Dose-dependent decrease in cell proliferation from 81.76% to 27.15% after 24 hours. | [10] |